phage phi29 protein p1
Description
Properties
CAS No. |
125546-45-4 |
|---|---|
Molecular Formula |
C7H2Cl3NS |
Synonyms |
phage phi29 protein p1 |
Origin of Product |
United States |
Molecular Architecture and Functional Dynamics of Phage Phi29 Protein P1
Characterization of Functional Domains and Regions within Protein p1
Protein p1 possesses distinct functional domains that mediate its various roles in the phage life cycle. A key feature of p1 is its association with the bacterial membrane. pnas.orgcsic.es This interaction is crucial for anchoring the viral DNA replication machinery at a specific subcellular location. nih.govnih.gov Studies have shown that protein p1 can directly contact the bacterial membrane, a process that occurs even in the absence of other viral proteins. csic.es
Furthermore, protein p1 interacts with the viral terminal protein (TP), which is covalently attached to the 5' ends of the phi29 DNA and acts as a primer for replication. nih.govuniprot.orgfrontiersin.org This interaction is thought to be a key step in localizing the replication complex to the membrane-associated p1 structures. csic.es Research has identified specific regions within p1 that are responsible for these interactions, highlighting a modular organization of its functions. For instance, deletion of the N-terminal 33 amino acids (p1ΔN33) impacts its self-interaction properties, suggesting this region is important for its assembly. nih.govnih.gov
Investigating Protein p1 Polymerization into Protofilament Sheets
One of the most striking features of protein p1 is its capacity to polymerize into large, ordered structures. This self-assembly process is fundamental to its function in organizing the phage replication centers.
Mechanism of Self-Association and Filament Formation
Under specific conditions, purified protein p1 molecules can self-associate to form long filamentous structures. nih.govnih.gov This process of polymerization is a concentration-dependent phenomenon. nih.gov Studies using fusion proteins, such as maltose-binding protein (MalE)-p1, have demonstrated that the p1 component is the core of these filaments. nih.govnih.gov Removal of the MalE tag from a truncated version of the protein, p1ΔN33, leads to the assembly of long protofilaments that further associate in a highly ordered, parallel array to form extensive two-dimensional sheets. nih.govnih.gov This suggests that the N-terminal region of p1 may regulate the extent of polymerization, preventing the formation of these large sheets under certain conditions.
Resemblance to Eukaryotic Tubulin and Bacterial FtsZ Polymers
The protofilament sheets formed by protein p1 bear a remarkable structural resemblance to polymers formed by eukaryotic tubulin and its bacterial homolog, FtsZ. nih.govnih.govpnas.org Tubulin polymers form microtubules, which are essential components of the eukaryotic cytoskeleton, while FtsZ forms the Z-ring that is critical for bacterial cell division. pnas.org This structural mimicry suggests that phage phi29 may have evolved to utilize a similar strategy for spatial organization within the host cell. The ability of p1 to form these extensive, ordered arrays provides a scaffold for the assembly of the viral replication machinery, effectively creating a "replication factory" at the bacterial membrane. pnas.orgcsic.es Further evidence for this functional parallel comes from the observation that protein p1 colocalizes with the B. subtilis cell division protein FtsZ at the mid-cell. pnas.orgmdpi.com
Conformational Studies and Allosteric Implications for Protein p1 Activity
The dynamic nature of protein p1's assembly into protofilaments suggests that conformational changes play a crucial role in regulating its activity. While direct high-resolution structural studies on p1 conformational shifts are limited, the functional data implies a degree of plasticity. The transition from individual p1 molecules to protofilaments and then to sheets likely involves allosteric regulation, where binding events at one site on the protein influence its activity or binding properties at another site.
For instance, the interaction of p1 with the bacterial membrane or with the terminal protein could induce conformational changes that promote its polymerization. Conversely, the assembly of p1 into protofilament sheets could create a platform that enhances the recruitment and activity of the phi29 DNA polymerase and other replication factors. The temperature-dependent effect of protein p1 on the rate of in vivo phi29 DNA synthesis further supports the idea that its conformation and, consequently, its function are sensitive to environmental cues. nih.govnih.gov Although the precise mechanisms of allosteric regulation in protein p1 are yet to be fully elucidated, its dynamic assembly and interactions with other viral and host components strongly point to a sophisticated level of control governed by conformational dynamics.
Mechanistic Contributions of Phage Phi29 Protein P1 to Dna Replication
Role of Protein p1 in the Spatiotemporal Organization of Replication Factories
Protein p1 is instrumental in establishing discrete, localized sites for viral DNA replication, often referred to as replication factories. It achieves this by acting as a molecular scaffold that anchors the replication machinery to specific locations within the host cell. pnas.orgcsic.es Research has shown that protein p1 is a membrane-associated protein, and this localization is crucial for its function. nih.govnih.gov The C-terminal region of p1 is responsible for its association with the bacterial membrane. nih.gov
A key aspect of p1's organizational role is its ability to self-assemble into large, ordered structures. In vitro studies have demonstrated that protein p1 can polymerize into long protofilaments that further associate into extensive two-dimensional sheets. nih.govembopress.org These structures bear a resemblance to eukaryotic tubulin and the bacterial cell division protein FtsZ. pnas.orgnih.gov This capacity for self-assembly allows p1 to form a viral-encoded structure in close association with the bacterial membrane, providing a platform for the replisome. nih.govembopress.org
Recent findings have illuminated a direct interaction between protein p1 and the host's cell division machinery. Protein p1 colocalizes with the FtsZ ring at the mid-cell division site in Bacillus subtilis. pnas.org This association is not dependent on other phage proteins, suggesting a direct recruitment strategy. pnas.org By tethering the replication process to the host's divisome, p1 may optimize the positioning of viral replication factories to ensure efficient propagation. pnas.org The localization of phage DNA replication is dynamic; it begins as a single focus near one end of the host nucleoid and later shifts to multiple sites at the periphery, a process in which other viral proteins like p16.7 are also involved. embopress.orgresearchgate.netimrpress.com Protein p1's role is central to the initial organization of this process, providing an anchoring site for the replication machinery. pnas.orgcsic.es
| Feature | Description | Source(s) |
| Cellular Localization | Associated with the bacterial membrane; Colocalizes with the host FtsZ ring at the cell's medial region. | pnas.orgnih.gov |
| Structural Assembly | Polymerizes into protofilaments that form large two-dimensional sheets, creating a scaffold. | nih.govembopress.org |
| Proposed Function | Provides a membrane-associated anchoring site for the viral replication machinery, organizing replication factories. | pnas.orgcsic.esoup.com |
Impact of Protein p1 on the Efficiency and Fidelity of Viral DNA Synthesis
The presence of protein p1 is directly correlated with the efficiency of phi29 DNA replication in vivo. In its absence, the synthesis of viral DNA is significantly impaired or reduced. pnas.orgmdpi.com Experiments using mutant phages that cannot synthesize protein p1 have demonstrated a drastic reduction in the accumulation of phage DNA. pnas.org This critical role underscores that while the core enzymatic reactions can be reconstituted in vitro without p1, its organizational function is essential for an efficient outcome within the complex environment of the host cell.
| Condition | Observation | Implication | Source(s) |
| Absence of Protein p1 | Phage DNA replication is significantly reduced/impaired. | p1 is essential for efficient in vivo replication. | pnas.orgmdpi.com |
| Overexpression of Protein p1 | Rate of phi29 DNA synthesis is decreased. | Proper stoichiometry of p1 is crucial for optimal replication. | embopress.org |
| Temperature Variation | Rate of DNA synthesis is affected in a temperature-dependent manner. | p1's function or the structure it forms is sensitive to temperature. | nih.gov |
Interplay between Protein p1 and Other Replication Proteins in Replication Initiation and Elongation
The function of protein p1 is mediated through a network of interactions with other key proteins involved in phi29 DNA replication. A critical interaction occurs between protein p1 and the terminal protein (TP), which acts as the primer for DNA synthesis. nih.govembopress.orguniprot.org Chemical cross-linking experiments have shown that the N-terminal region of p1 is sufficient for this interaction. embopress.org This binding is proposed to be the mechanism by which the replication machinery is recruited to the membrane-associated p1 scaffold. embopress.orgoup.com
A model for the initiation of replication suggests the formation of a multiprotein complex at the bacterial membrane. nih.govembopress.org This complex would contain at least protein p1, the free TP (primer TP), and the phi29 DNA polymerase. nih.gov The interaction between p1 and TP would anchor the TP-DNA polymerase heterodimer—the core of the replisome—to the membrane. embopress.org This anchored replisome would then be positioned to interact with the replication origins located at the ends of the viral DNA. embopress.org Interestingly, when viral DNA replication is blocked, an increased amount of DNA polymerase is found associated with membrane fractions, along with p1 and TP, supporting the assembly of this pre-replicative complex at the membrane. nih.gov
The interplay is not limited to viral proteins. As mentioned, p1 associates with the host's FtsZ protein, linking viral replication to the cell division apparatus. pnas.org Beyond the initiation complex, other viral proteins also collaborate in the replication process. The viral single-stranded DNA-binding protein (SSB) p5 and the double-stranded DNA-binding protein p6 are essential for elongation and origin recognition, respectively. csic.esfrontiersin.org While direct interactions between p1 and these specific elongation factors have not been detailed, p1's role in establishing the replication factory provides the necessary environment for these proteins to function effectively. Another membrane protein, p16.7, also participates in organizing replication sites, suggesting a degree of functional overlap or cooperation in tethering the viral DNA to specific cellular locations. oup.comfrontiersin.org The interaction between p1 and TP, however, remains the primary link for tethering the core polymerase machinery to the p1-scaffold for the initiation of replication. embopress.org
| Interacting Protein | Role of Interaction | Source(s) |
| Terminal Protein (TP) | p1 binds to TP, anchoring the TP-DNA polymerase heterodimer (replisome) to the membrane-associated p1 scaffold. This is crucial for initiation. | nih.govembopress.orgoup.comuniprot.orgnih.gov |
| phi29 DNA Polymerase | Forms a pre-replicative complex with p1 and TP at the membrane, particularly when replication is blocked. | nih.govembopress.org |
| FtsZ (Host Protein) | p1 colocalizes with and associates with the host FtsZ ring, linking the replication factory to the host cell division machinery. | pnas.org |
Interactions of Phage Phi29 Protein P1 with Viral and Host Components
Analysis of Protein p1 Interaction with Terminal Protein (TP)
A key interaction for the initiation of phi29 DNA replication is the association between protein p1 and the terminal protein (TP). The TP is covalently linked to the 5' ends of the linear phi29 genome and functions as a primer for DNA synthesis. frontiersin.orguniprot.org
Research using in vitro chemical cross-linking experiments has demonstrated a direct interaction between protein p1 and the primer TP. nih.govfrontiersin.org Specifically, a C-terminally truncated version of p1, which does not associate with membranes or self-interact, was still able to bind to the TP. nih.gov This interaction is significant because it provides a mechanism to anchor the viral replication machinery to the bacterial membrane. nih.govfrontiersin.org The N-terminal region of p1 is implicated in this interaction with TP. nih.gov This p1-TP interaction is thought to facilitate the attachment of the viral replisome, the complex of proteins required for DNA replication, to a membrane-associated structure formed by p1. nih.gov
It has been proposed that this interaction helps to compartmentalize the replication process at the cell membrane, a strategy to increase the efficiency of viral DNA synthesis. nih.govnih.gov The interaction between p1 and TP is a critical early step, ensuring that the replication components are correctly positioned for the initiation of DNA synthesis. nih.gov
Characterization of Protein p1 Association with Viral DNA Polymerase
While a direct physical interaction between protein p1 and the phi29 DNA polymerase has not been explicitly detailed, the functional relationship is evident through the p1-TP interaction. The phi29 DNA polymerase forms a heterodimer with the free TP to initiate replication. frontiersin.orguniprot.org This DNA polymerase/TP complex recognizes the replication origins at the ends of the viral genome. nih.gov
Truncated forms of protein p1 that retain the N-terminal 42 amino acids have been shown to interfere with the in vitro formation of the TP-dAMP initiation complex, a crucial first step in replication catalyzed by the DNA polymerase. nih.gov This interference can be overcome by increasing the concentration of either the TP or the DNA polymerase, suggesting an indirect but significant influence of p1 on the polymerase's activity. nih.gov By interacting with TP, protein p1 effectively helps to recruit the entire replication complex, including the DNA polymerase, to the membrane-associated replication sites. nih.govnih.gov
Investigation of Protein p1 Interaction with Bacterial Host Factors
Protein p1's role extends beyond interactions with viral components; it also co-opts host cellular structures to facilitate phage replication.
Protein p1 has been shown to localize at the mid-cell region in Bacillus subtilis, where it colocalizes with FtsZ, a key protein in bacterial cell division that forms the Z-ring at the future division site. pnas.orgnih.gov This colocalization is not coincidental; further studies have provided evidence that p1 and FtsZ are associated in a complex. pnas.orgnih.gov The localization of p1 at the mid-cell is dependent on the presence of FtsZ, as in strains lacking FtsZ, p1 is distributed throughout the cell. pnas.orgnih.gov This recruitment to the divisome machinery appears to happen at an early stage of its assembly, as it is independent of septal wall synthesis. pnas.org
The expression of protein p1 in B. subtilis has a noticeable effect on the host's morphology. Cells expressing p1 become approximately 1.5 times longer than control cells, indicating an interference with the normal cell division process. pnas.org This filamentation is a consequence of a failure in septum formation. pnas.org Interestingly, this increased cell length correlates with a higher accumulation of phi29 DNA in mutant bacterial cells, suggesting that by delaying cell division, the phage might be creating a more favorable environment for its own replication. pnas.org This strategy could maximize the resources available for producing new phage particles before the host cell lyses. frontiersin.orgnih.gov
A central role proposed for protein p1 is the anchoring of the phi29 replication machinery to the bacterial membrane. nih.govnih.govpnas.orgcsic.es This is supported by cell fractionation studies showing that p1 is associated with the membrane, a property it retains even in the absence of other viral components, suggesting a direct interaction with the membrane. csic.es Protein p1 can self-assemble into large protofilament sheets that resemble the polymers formed by eukaryotic tubulin and bacterial FtsZ. nih.govpnas.org These p1 structures, associated with the membrane, are thought to provide a scaffold for the organization of DNA replication. nih.govcsic.es By tethering the viral genome and replication proteins to the membrane via its interaction with TP, p1 helps to create a dedicated replication compartment. nih.govpnas.org This compartmentalization is believed to enhance the efficiency of the replication process. pnas.org
Elucidation of Protein p1 Interactions with Other Phage-Encoded Proteins (e.g., p17, p6)
Protein p1's influence on the phage lifecycle also involves interactions with other phage-encoded proteins, such as p17 and p6. Protein p6 is a viral architectural protein that binds along the phi29 DNA and is involved in both DNA replication and transcription control. nih.gov Protein p17 is involved in the injection of the phage DNA into the host cell. nih.gov
Chromatin immunoprecipitation experiments have revealed that in the absence of either protein p1 or protein p17, the binding of protein p6 to the viral DNA is significantly reduced. nih.govnih.gov This suggests that p1 and p17 are required for the efficient association of p6 with the phi29 DNA in vivo. nih.gov It is hypothesized that p1 and p17 may be necessary to maintain the proper topology of the viral DNA, which in turn facilitates the binding of p6. nih.gov A proposed model suggests that a membrane-associated structure formed by p1 attaches to the phi29 DNA through a direct interaction between p1 and the DNA-linked TP, which could influence the DNA's topological state and thereby affect p6 binding. nih.gov
Advanced Methodological Approaches for Phage Phi29 Protein P1 Research
Recombinant Expression and Purification Strategies for Functional Protein p1 and its Variants
The production of sufficient quantities of pure and functional protein p1 is a prerequisite for detailed biochemical and structural analyses. To achieve this, researchers have utilized recombinant DNA technology, primarily expressing protein p1 in Escherichia coli.
A common strategy involves creating fusion proteins to enhance solubility and facilitate purification. For instance, protein p1 has been fused to Maltose-Binding Protein (MalE). nih.gov This approach not only aids in the proper folding of p1 but also allows for straightforward purification using amylose (B160209) affinity chromatography. The MalE tag can later be removed by proteolytic cleavage with specific proteases like Factor Xa, yielding purified protein p1. nih.govnih.gov
Similarly, variants of protein p1, such as deletion mutants, have been generated to probe the function of specific domains. A notable example is the p1ΔN33 variant, which lacks the N-terminal 33 amino acids. nih.gov The expression and purification of such variants follow similar protocols to the wild-type protein, often employing the MalE fusion system. nih.gov These purified variants are then used in subsequent functional and structural assays to understand the roles of different protein regions.
Another approach to study protein p1 in a more native context is the creation of functional fusions with fluorescent proteins, such as the Yellow Fluorescent Protein (YFP). pnas.org A B. subtilis strain was engineered to express a YFP-p1 fusion protein under the control of a xylose-inducible promoter. pnas.orgresearchgate.net The functionality of this fusion protein was confirmed through complementation experiments with a phi29 mutant phage that cannot produce its own protein p1, demonstrating that the fusion protein can rescue the replication defect. pnas.orgresearchgate.net
| Construct | Expression System | Purification Method | Key Findings |
| MalE-p1 | E. coli | Amylose affinity chromatography | Enables production of soluble p1; MalE can be cleaved off. nih.gov |
| MalE-p1ΔN33 | E. coli | Amylose affinity chromatography | Allows for the study of the N-terminal domain's role in self-assembly. nih.gov |
| YFP-p1 | B. subtilis | - | Functional in vivo, enabling localization studies. pnas.orgresearchgate.net |
| His-tagged p1 | E. coli | Nickel affinity chromatography | Standard method for purification of tagged proteins. |
In vitro and In vivo Assays for Studying Protein p1 Function in DNA Replication
To dissect the precise role of protein p1 in DNA replication, a combination of in vitro (in a test tube) and in vivo (in living cells) assays are employed.
In vitro assays have been instrumental in characterizing the biochemical properties of protein p1. Sedimentation assays, for example, have been used to demonstrate the self-association of purified MalE-p1 into filamentous structures. nih.govnih.gov Furthermore, in vitro interaction studies have shown that protein p1 can directly interact with the phi29 terminal protein (TP), a key component of the replication machinery. nih.govcsic.es This interaction is thought to be crucial for anchoring the replication complex to the cell membrane. nih.govnih.gov
In vivo assays provide a more physiologically relevant context for studying protein p1 function. A key assay involves infecting B. subtilis with a suppressor-sensitive mutant of phi29, sus1(629), which is incapable of producing functional protein p1. pnas.orgcsic.es By comparing the efficiency of DNA replication in these infections to infections with wild-type phi29, researchers have demonstrated that the absence of protein p1 significantly impairs viral DNA synthesis. pnas.orgcsic.es
To quantify the impact on DNA replication, real-time PCR is utilized to measure the accumulation of viral DNA over the course of the infection. nih.gov These studies have revealed that in the absence of protein p1, the initiation of phi29 DNA replication is significantly reduced. nih.gov Furthermore, complementation assays, where a functional copy of the gene for p1 is provided on a plasmid or integrated into the host chromosome, can rescue the replication defect of the sus1(629) mutant, confirming the essential role of protein p1. pnas.orgresearchgate.net
| Assay Type | Specific Technique | Purpose | Key Findings |
| In vitro | Sedimentation Assay | To study the self-assembly of protein p1. | p1 forms filamentous structures. nih.govnih.gov |
| In vitro | Affinity Chromatography | To identify interaction partners of protein p1. | p1 interacts directly with the terminal protein (TP). nih.govcsic.es |
| In vivo | Infection with sus1(629) mutant | To assess the role of p1 in DNA replication. | p1 is essential for efficient phi29 DNA replication. pnas.orgcsic.es |
| In vivo | Real-time PCR | To quantify viral DNA accumulation. | Lack of p1 leads to reduced initiation of DNA replication. nih.gov |
Structural Determination Techniques for Protein p1 and its Complexes (e.g., Electron Microscopy, Biophysical Analyses)
Understanding the three-dimensional structure of protein p1 and its assemblies is crucial for deciphering its mechanism of action. Electron microscopy has been a particularly powerful tool in this regard.
Negative-stain electron microscopy of purified protein p1 (after cleavage from the MalE fusion) has revealed that it assembles into long protofilaments. nih.gov The p1ΔN33 variant, lacking the N-terminal domain, forms highly ordered, parallel arrays of these protofilaments, creating large two-dimensional sheets. nih.govnih.gov These structures bear a striking resemblance to polymers formed by the eukaryotic cytoskeletal protein tubulin and the bacterial cell division protein FtsZ. pnas.orgnih.gov This structural similarity hints at a potential role for p1 in organizing the viral replication machinery. nih.gov
Biophysical analyses, such as sedimentation assays, have complemented the microscopy data by providing quantitative information about the self-association properties of protein p1. nih.govnih.gov These studies have shown that the full-length protein forms filamentous structures, but does not further assemble into larger arrays when fused to MalE. nih.gov This suggests that the N-terminal domain may regulate the higher-order assembly of p1 protofilaments. nih.gov
While high-resolution crystal structures of the full-length p1 or its polymers are not yet available, the existing electron microscopy and biophysical data provide a foundational understanding of its structural organization.
Genetic Engineering and Mutational Analysis for Functional Mapping of Protein p1
Genetic engineering and mutational analysis are indispensable tools for dissecting the functional domains of protein p1. By systematically introducing specific mutations into the gene encoding p1 and analyzing the resulting phenotypes, researchers can map which regions of the protein are responsible for its various functions.
One of the key findings from this approach is the importance of the C-terminal region of protein p1 for its association with the bacterial membrane. nih.gov A truncated version of protein p1 lacking the C-terminal 43 amino acids was found to be unable to associate with membranes in vivo. nih.gov This indicates that the C-terminal domain contains a hydrophobic region that acts as a membrane anchor.
Mutational analysis has also been used to investigate the role of different domains in the self-assembly of protein p1. The creation of the p1ΔN33 mutant, which lacks the N-terminal 33 amino acids, revealed that this domain is not required for the formation of protofilaments but appears to prevent their lateral association into sheets when fused to MalE. nih.gov This suggests a regulatory role for the N-terminal domain in the polymerization of p1.
Furthermore, the functionality of engineered protein p1 variants is often tested using complementation assays with the sus1(629) mutant phage. pnas.orgresearchgate.net For example, the YFP-p1 fusion protein was shown to be functional because it could rescue the replication defect of this mutant. pnas.orgresearchgate.net This approach allows for the validation of modified proteins in a biologically relevant context.
| Mutation/Variant | Method of Analysis | Function Mapped | Key Finding |
| C-terminal truncation (lacking 43 aa) | Cell fractionation and immunoblotting | Membrane association | The C-terminal domain is required for membrane binding. nih.gov |
| N-terminal deletion (p1ΔN33) | Electron microscopy, sedimentation assays | Self-assembly | The N-terminal domain regulates the higher-order assembly of p1 protofilaments. nih.gov |
| YFP-p1 fusion | Complementation assay with sus1(629) | Overall protein function | The YFP tag does not disrupt the essential functions of p1. pnas.orgresearchgate.net |
Subcellular Localization and Imaging Techniques for Protein p1 in Infected Cells
Visualizing the location of protein p1 within infected Bacillus subtilis cells is key to understanding its role in organizing DNA replication in space and time. Several advanced imaging techniques have been employed for this purpose.
Immunofluorescence microscopy has been used to determine the subcellular localization of native protein p1 during a wild-type phi29 infection. pnas.org By using antibodies specific to protein p1, researchers have shown that it localizes to the center of the cell, where the bacterial cell division machinery, marked by the protein FtsZ, is located. pnas.org
To study the localization of p1 independently of other phage proteins, a functional YFP-p1 fusion protein was expressed in B. subtilis. pnas.orgresearchgate.net Fluorescence microscopy of these cells revealed that YFP-p1 also localizes to the mid-cell, forming structures reminiscent of the FtsZ ring. pnas.orgresearchgate.net Importantly, this localization occurs even in the absence of a phage infection, indicating that p1 can be recruited to the divisome on its own. pnas.org
Further experiments in a B. subtilis strain where FtsZ expression can be depleted demonstrated that the mid-cell localization of YFP-p1 is completely dependent on FtsZ. pnas.org In the absence of FtsZ, the YFP-p1 signal was dispersed throughout the cytoplasm. pnas.org This provides strong evidence that protein p1 is recruited to the division septum through an interaction with FtsZ. pnas.org
Immunoelectron microscopy has provided higher-resolution localization of protein p1. researchgate.net Using gold-labeled antibodies, these studies have shown that protein p1 is located at or near the bacterial membrane during viral DNA replication, consistent with its proposed role as a membrane anchor for the replication machinery. researchgate.net
Chromatin Immunoprecipitation and Real-time PCR for DNA-Protein Interaction Analysis
While there is no evidence for a direct interaction between protein p1 and DNA, its influence on DNA-protein interactions within the viral nucleoprotein complex has been investigated using Chromatin Immunoprecipitation (ChIP) coupled with real-time PCR (qPCR). nih.govnih.gov This powerful technique allows for the analysis of protein binding to specific DNA sequences in vivo.
Studies have focused on the binding of the viral architectural protein p6 to the phi29 DNA in cells infected with the sus1 mutant, which lacks protein p1. nih.govnih.gov Protein p6 is known to bind along the entire length of the viral genome and is involved in the initiation of DNA replication and transcription control. nih.govnih.gov
Using ChIP with antibodies against protein p6, followed by qPCR to quantify the amount of co-precipitated viral DNA from different genomic regions, researchers found that the binding of p6 to phi29 DNA is significantly decreased in the absence of protein p1. nih.govnih.gov This reduction in p6 binding was observed along the entire viral genome. nih.govnih.gov
Genetic and Evolutionary Perspectives of Phage Phi29 Protein P1
Gene Organization and Expression Profiling of Protein p1
The gene encoding protein p1, denoted as gene 1, is situated in the early region of the linear double-stranded DNA genome of phage φ29. mdpi.com The expression of gene 1 is driven by the A1IV promoter, which is located within the coding sequence of the DNA polymerase. mdpi.com This promoter is characterized as being weakly expressed in vivo. mdpi.com
The intracellular concentration of protein p1 has been observed to increase throughout the infection cycle. pnas.org Research has shown that the levels of p1 can become approximately 60 times higher than those of the phage DNA polymerase, indicating a significant accumulation of this protein as the infection progresses. pnas.org This temporal expression pattern suggests a role for p1 that extends throughout the replication phase of the phage life cycle.
Protein p1, an 85-amino acid protein, is associated with the bacterial membrane. pnas.org This localization is crucial for its proposed function in anchoring the φ29 DNA replication machinery. pnas.org Furthermore, protein p1 has been shown to be required for the efficient binding of the architectural protein p6 to the viral DNA in vivo. nih.gov
Mutational Analysis of Protein p1 and its Effects on Phage Growth and Replication
Mutational studies have been instrumental in elucidating the function of protein p1. The use of suppressor-sensitive (sus) mutants, such as sus1(629), which fails to produce a functional p1 protein, has revealed the protein's critical role in the phage life cycle. pnas.org Infection of non-suppressor Bacillus subtilis cells with the sus1(629) mutant results in a significant reduction in φ29 DNA replication. pnas.org This impairment in replication underscores the importance of p1 in this fundamental process.
The absence of protein p1 also has downstream effects on other viral processes. For instance, the binding of the viral architectural protein p6 along the φ29 DNA is significantly decreased in cells infected with sus1 mutants. nih.gov This suggests that p1 may play a role in maintaining the proper topology of the phage DNA, which in turn facilitates the binding of other essential proteins. nih.gov Interestingly, the addition of novobiocin, a gyrase inhibitor that alters DNA superhelicity, can alleviate the p6 binding deficiency in sus1 mutant-infected cells, further supporting the role of p1 in DNA topology. nih.gov
The table below summarizes the key findings from mutational analyses of protein p1.
| Mutant | Genotype | Phenotype | Implication | Reference |
| sus1(629) | Non-functional protein p1 | Significantly reduced φ29 DNA replication; Decreased binding of protein p6 to viral DNA. | Protein p1 is essential for efficient phage DNA replication and influences the binding of other viral proteins to the DNA. | pnas.org |
Comparative Genomics and Phylogenetics of p1 Homologs Across Phi29-like Phages
The family of φ29-like phages, while sharing a common ancestor, exhibits considerable genetic diversity. mdpi.comnih.gov Comparative genomic analyses of φ29 and its relatives, such as phages PZA, B103, and GA-1, have revealed both conserved and divergent features in their genomes. nih.gov While genes encoding core functions like DNA replication and virion structure are generally conserved, the sequences of these genes, including the homolog of gene 1, can vary significantly. nih.gov
Phylogenetic studies based on the amino acid sequences of homologous proteins have shown that GA-1 is the most distantly related among the well-characterized φ29-like phages. nih.gov The level of similarity for homologous genes is generally lower between GA-1 and φ29/B103 than between φ29 and B103 themselves. nih.gov This suggests a considerable evolutionary distance and potential functional divergence of proteins like p1 homologs in different phage lineages.
The modular nature of phage genomes, characterized by the exchange of genetic modules through horizontal gene transfer, contributes to the diversity of φ29-like phages. researchgate.net This process allows for the acquisition of new functions and adaptation to different host environments. The study of p1 homologs across a broader range of φ29-like phages, including those infecting different bacterial species, is crucial for understanding the evolutionary trajectories of this important protein. researchgate.net
The table below presents a comparative overview of key features of several φ29-like phages.
| Phage | Host | Genome Size (approx. kb) | Key Genomic Features | Reference |
| φ29 | Bacillus subtilis | 19.3 | Linear dsDNA with terminal protein; Conserved early and late gene regions. | mdpi.com |
| PZA | Bacillus subtilis | ~20 | Similar gene organization to φ29. | nih.gov |
| B103 | Bacillus subtilis | ~20 | High degree of homology with φ29. | nih.gov |
| GA-1 | Bacillus subtilis | ~20 | More distantly related to φ29, with lower sequence similarity in homologous genes. | nih.gov |
Evolutionary Insights into Host-Phage Co-adaptation Mediated by Protein p1
The interaction between phages and their bacterial hosts is a dynamic co-evolutionary arms race, with each side evolving mechanisms to overcome the other. tandfonline.comifremer.fr Protein p1 appears to be a key player in this interplay, particularly in the context of host adaptation. The localization of p1 to the host cell's division machinery provides a fascinating example of how a phage can co-opt cellular structures for its own benefit. pnas.org
Research has demonstrated that protein p1 colocalizes with the Bacillus subtilis cell division protein FtsZ at the mid-cell. pnas.org This association is not coincidental; the mid-cell localization of p1 is disrupted in bacterial strains lacking FtsZ. pnas.org This suggests that p1 has evolved to specifically interact with this host protein, likely to position the phage replication machinery at a site that is optimal for progeny production and release.
This interaction highlights a sophisticated evolutionary adaptation. By tethering the replication process to the host's divisome, the phage may ensure that its replication is spatially and temporally coordinated with the host cell cycle. This could lead to a more efficient infection process and maximize the burst size. The evolution of this p1-FtsZ interaction is a clear example of how host-phage co-adaptation can drive the evolution of novel protein functions and molecular interactions. pnas.org The constant selective pressure for phages to overcome host defenses and for hosts to resist phage infection likely fuels the diversification of proteins like p1 across different phage lineages. ifremer.fr
Biotechnological and Nanotechnology Applications Derived from Phage Phi29 Protein P1 Principles
Potential for Synthetic Biology and Genetic Engineering Tool Development
The components and mechanisms of the phi29 replication system, including the organizational principles demonstrated by protein p1, offer significant potential for the development of novel tools in synthetic biology and genetic engineering. igem.org The ability to reconstitute biological processes in vitro from defined components is a central goal of synthetic biology, and the phi29 system provides a compact and efficient DNA replication module. researchgate.net
One major area of development is in the creation of artificial cells or cell-free systems capable of self-replication. igem.org By integrating the phi29 DNA replication machinery into cell-free gene expression systems, researchers are working to establish the central dogmas of biology (replication, transcription, translation) in a controlled in vitro environment. igem.orgresearchgate.net In such systems, the principles of spatial organization, for which protein p1 is responsible in the host cell, become critical design considerations for ensuring the efficiency and coordination of complex biochemical pathways within synthetic compartments. pnas.org
Furthermore, the individual proteins of the phi29 system are being engineered for specific functions. The Terminal Protein (TP), which is covalently linked to the DNA, is a particularly attractive target for genetic engineering. plos.org Researchers have demonstrated that the TP can be used as a platform to attach other proteins or peptide modules. plos.org This creates the potential to develop DNA delivery vehicles that can target DNA to specific cells or even to particular subcellular locations, such as the nucleus. plos.org
The phi29 DNA polymerase itself is a subject of protein engineering to enhance its properties for specific applications. nih.govucl.ac.uk Directed evolution experiments have been conducted to generate mutant polymerases with higher activity or the ability to incorporate non-natural nucleotides (XNA), expanding the chemical diversity of genetic polymers. nih.govucl.ac.uk The development of self-replicating and evolving artificial DNA in compartmentalized systems, using phi29 DNA polymerase, demonstrates a powerful application of these components for studying evolutionary dynamics and for high-throughput protein engineering. acs.org
| Component/Principle | Potential Application | Description |
|---|---|---|
| Entire Replication System | Artificial Cell Development | Integrating the phi29 replication machinery into cell-free expression systems to create a self-sustaining chassis capable of DNA replication. igem.orgresearchgate.net |
| Terminal Protein (TP) | Targeted DNA Delivery | Engineering the TP to carry functional peptides or proteins that can guide the attached DNA to specific cellular or subcellular targets. plos.org |
| DNA Polymerase | Polymerase Engineering | Using directed evolution to create mutant polymerases with enhanced features like higher fidelity, increased speed, or the ability to synthesize artificial genetic polymers (XNA). nih.govucl.ac.uk |
| Protein p1 Principle | Spatial Organization in Synthetic Systems | Applying the principle of anchoring and organizing enzymatic machinery to a surface or scaffold within a synthetic cell to improve reaction efficiency. pnas.org |
| DNA Polymerase & Recombinase | In Vitro Evolution | Creating systems where artificial circular DNA encoding the polymerase and other enzymes can continuously replicate and evolve in microscale droplets. acs.org |
Research into Protein p1 as a Model for Filamentous Protein Assembly in Nanoscale Design
Beyond its role in DNA replication, the phi29 protein p1 possesses intrinsic self-assembly properties that make it a valuable model system for research in nanotechnology and nanoscale design. nih.govnih.gov Protein p1, a small protein of just 85 amino acids, has been shown to polymerize into long, filamentous structures. nih.govnih.govuniprot.org This capacity for self-assembly into ordered, higher-order structures is a key principle in the "bottom-up" construction of nanomaterials. pnas.org
Research has demonstrated that purified protein p1 can assemble into protofilaments that further associate in a highly ordered, parallel array to form large two-dimensional sheets. nih.govnih.gov Electron microscopy studies have revealed that these structures bear a striking resemblance to polymers formed by eukaryotic tubulin and the bacterial cell division protein FtsZ, both of which are fundamental components of the cytoskeleton. pnas.orgnih.govnih.gov This similarity positions protein p1 as a simple and tractable model for studying the fundamental principles of filamentous protein assembly.
To investigate the mechanisms of its assembly, researchers have created and studied fusion proteins, such as maltose-binding protein (MalE) fused to p1. nih.govnih.gov These studies have helped to delineate the domains responsible for self-interaction. For instance, a truncated version of p1 lacking the first 33 N-terminal amino acids (p1ΔN33) was unable to self-interact when fused to MalE, but once cleaved from the fusion partner, it readily assembled into the characteristic protofilament sheets. nih.govnih.gov This indicates that the C-terminal portion of the protein is critical for polymerization. The ability to control the assembly and disassembly of these protein structures through genetic modification or external factors is a primary goal in the design of dynamic nanoscale devices. researchgate.net The study of p1's assembly provides fundamental insights applicable to engineering other self-assembling protein systems for creating nanoscale fibers, cages, and other architectures. pnas.orgtandfonline.com
Future Research Trajectories and Unresolved Questions in Phage Phi29 Protein P1 Biology
High-Resolution Structural Elucidation of Protein p1 in Complex with Interacting Partners
A significant gap in our understanding of protein p1 is the lack of a high-resolution three-dimensional structure. nih.govresearchgate.net While it is known that p1 self-assembles into large protofilament sheets that bear a resemblance to eukaryotic tubulin and bacterial FtsZ polymers, the precise molecular architecture of these structures remains to be determined. pnas.orgnih.gov Obtaining atomic-level detail of the p1 monomer and its arrangement within these polymers is a critical first step.
Furthermore, elucidating the structure of protein p1 in complex with its known interacting partners is paramount. In vitro chemical crosslinking studies have shown that p1 interacts with the terminal protein (TP), which is essential for the initiation of DNA replication. frontiersin.orgnih.govresearchgate.net A high-resolution structure of the p1-TP complex would provide invaluable insights into how p1 might anchor the replication machinery. frontiersin.org Similarly, resolving the structure of p1 bound to the host cell division protein FtsZ would illuminate the mechanism by which the phage hijacks the host's cytokinetic machinery. pnas.orgnih.gov Cryo-electron microscopy (cryo-EM) and X-ray crystallography are powerful techniques that could be employed to achieve these structural goals. rcsb.org
Comprehensive Dissection of Protein p1 Regulatory Mechanisms and Signaling Pathways
The expression and activity of protein p1 are undoubtedly tightly regulated during the phage infection cycle, yet the specific mechanisms remain largely unknown. The intracellular concentration of p1 increases significantly as the infection progresses, suggesting a controlled synthesis. pnas.org Future studies should focus on identifying the transcriptional and translational regulatory elements that govern p1 expression. This includes pinpointing the specific promoters and transcription factors that control the gene encoding p1.
Moreover, the signaling pathways that modulate p1 function are a critical area for future research. It is plausible that post-translational modifications could play a role in regulating p1's ability to self-assemble or interact with other proteins. Investigating potential phosphorylation, acetylation, or other modifications of p1 could reveal novel layers of control. Understanding how the phage temporally and spatially coordinates the activities of p1 with other viral and host proteins is a major challenge. csic.es
Exploration of Novel Host Factors Interacting with Protein p1 and their Biological Roles
The interaction of protein p1 with the host protein FtsZ is a key discovery, demonstrating how the phage manipulates the host cell division apparatus to its advantage. pnas.orgnih.gov However, it is highly probable that p1 interacts with other host factors to facilitate efficient viral replication. Viruses, with their limited genomic capacity, are known to extensively exploit the host's cellular machinery. researchgate.net
Future research should employ high-throughput screening methods, such as yeast two-hybrid screens and affinity purification coupled with mass spectrometry, to identify novel host proteins that bind to p1. Once potential interacting partners are identified, their biological relevance to the phage lifecycle must be validated. This would involve genetic and biochemical approaches to determine how these interactions contribute to processes such as the localization of the replication machinery, the structural organization of the replication complex, or the modulation of host cell physiology. A major challenge will be to identify these new targets that bacteriophages might use to optimize the production of a high number of progeny. csic.es
Development of Advanced Computational Models for Predicting Protein p1 Dynamics and Function
In conjunction with experimental approaches, the development of advanced computational models will be instrumental in predicting the dynamics and function of protein p1. Given the absence of a high-resolution structure, homology modeling and ab initio prediction methods could provide initial structural models of the p1 monomer. oup.com These models, while preliminary, can guide the design of targeted mutagenesis experiments to probe structure-function relationships.
Molecular dynamics simulations can be employed to study the self-assembly of p1 into protofilaments and sheets, providing insights into the forces and interactions driving this process. nih.gov Furthermore, computational docking and simulation can be used to predict the binding interfaces between p1 and its interacting partners, such as the terminal protein and FtsZ. rcsb.org As more experimental data becomes available, these computational models can be refined to generate more accurate predictions and formulate new hypotheses for experimental validation. simonsfoundation.orgarxiv.org These in silico approaches offer a powerful and complementary strategy to accelerate our understanding of the multifaceted roles of protein p1.
Q & A
Q. What is the functional role of phage phi29 protein p1 in DNA replication?
Protein p1 is critical for compartmentalizing phi29 DNA replication by forming membrane-associated multiprotein complexes. It interacts with the terminal protein (p3) and DNA polymerase, facilitating the recruitment of replication machinery to the bacterial membrane. This spatial organization enhances replication efficiency and ensures proper initiation and elongation. Methodologies such as subcellular fractionation and co-immunoprecipitation have been used to validate these interactions .
Q. Which experimental techniques are employed to study protein p1’s membrane association?
Subcellular fractionation combined with SDS-PAGE and immunoblotting is commonly used to isolate membrane-bound p1. Fluorescence microscopy with GFP-tagged p1 further visualizes its localization to the bacterial membrane during replication. These approaches confirmed that p1 forms stable membrane-associated complexes essential for replication compartmentalization .
Q. How is the interaction between protein p1 and the terminal protein (p3) characterized?
Co-immunoprecipitation assays using antibodies specific to p1 and p3, coupled with crosslinking agents like formaldehyde, demonstrate their physical interaction. Sucrose gradient centrifugation and electron microscopy reveal the formation of higher-order nucleoprotein complexes, which are necessary for replication initiation .
Advanced Research Questions
Q. How can conflicting data on the oligomeric state of protein p1 be resolved?
Discrepancies in p1’s oligomerization (e.g., monomeric vs. multimeric states) are addressed by combining biochemical and structural methods. For example, Serrano-Heras et al. (2003) used sucrose gradient centrifugation under varying detergent conditions to isolate p1 complexes, followed by electron microscopy to visualize their multimeric architecture. Mutational analysis of p1’s coiled-coil domains further clarified its self-assembly mechanism .
Q. What methodologies elucidate the dynamic recruitment of p1 to replication sites in vivo?
Time-resolved fluorescence microscopy with photoactivatable GFP-p1 tracks its real-time localization during infection. Coupled with bacterial membrane lipid profiling, this approach reveals that p1 preferentially associates with lipid-rich microdomains, which are critical for replication compartment formation. These findings are supported by in vitro liposome-binding assays .
Q. How do structural mutations in p1 affect its replication functionality?
Site-directed mutagenesis targeting p1’s hydrophobic regions (e.g., transmembrane domains) disrupts membrane binding, while mutations in its N-terminal domain impair interactions with p3. Functional assays, such as in vitro replication efficiency measurements using purified mutant p1, confirm that these structural features are essential for activity. Comparative studies with wild-type p1 provide quantitative data on replication defects .
Q. What strategies are used to analyze p1’s role in coordinating replication with transcription?
Chromatin immunoprecipitation (ChIP) with anti-p1 antibodies identifies genome-wide binding sites, while RNA-seq profiles transcriptional changes in p1-deficient mutants. These studies show that p1 binding at replication origins enhances DNA polymerase processivity and suppresses premature transcription of late genes, ensuring replication-transcription coordination .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., p1’s oligomeric state), systematically vary experimental conditions (e.g., detergent concentration, ionic strength) to identify artifacts. Cross-validate using orthogonal techniques (e.g., cryo-EM vs. analytical ultracentrifugation).
- Experimental Design : For in vivo studies, use phage mutants with p1 deletions or temperature-sensitive variants to isolate its specific functions. Pair with complementation assays to confirm phenotype rescue.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
